molecular formula C9H10ClFO B2888415 1-(4-Chloro-3-fluorophenyl)propan-1-ol CAS No. 1342500-52-0

1-(4-Chloro-3-fluorophenyl)propan-1-ol

Cat. No.: B2888415
CAS No.: 1342500-52-0
M. Wt: 188.63
InChI Key: ZBXJMNMUMLYSLN-UHFFFAOYSA-N
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Description

“1-(4-Chloro-3-fluorophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H10ClFO. It has a molecular weight of 188.63 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10ClFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,9,12H,5-6H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not extensively documented. It’s known that the compound should be stored in a refrigerated environment .

Scientific Research Applications

Cyclisation to Chroman

1-(4-Chloro-3-fluorophenyl)propan-1-ol can be transformed into chroman through various chemical processes. This conversion is facilitated by using chromium tricarbonyl complexes or (η6-benzene)(η5-ethyltetramethylcyclopentadienyl)rhodium(III) cation, as demonstrated in a study exploring intramolecular nucleophilic substitutions of coordinated aryl halides (Houghton, Voyle, & Price, 1980).

Enzyme-Catalyzed Synthesis of Enantiomers

Another significant application involves the enzyme-catalyzed synthesis of enantiomers of similar compounds, like 3-chloro-1-(4-fluorophenyl)propan-1-ol. This process utilizes lipases from different sources, such as Pseudomonas fluorescens and Candida rugosa, to achieve high enantioselectivity in the production of these compounds (Pop et al., 2011).

Crystal Structure Analysis

The compound's crystal structure and molecular interactions can be studied through various methods, such as single crystal X-ray diffraction. This analysis helps in understanding the structural properties of derivatives of this compound and similar compounds (Salian et al., 2018).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds derived from this compound are also an area of interest. These compounds, after undergoing various chemical reactions, can be tested for their effectiveness against different microorganisms, providing insights into potential pharmaceutical applications (Nagamani et al., 2018).

Synthesis of 1-Arylpiperidin-4-ols

Another application includes the synthesis of 1-arylpiperidin-4-ols from derivatives of this compound. These compounds find relevance in the synthesis of various pharmaceutical products, showcasing the versatility of this compound in medicinal chemistry (Reese & Thompson, 1988).

Antimicrobial and Antiradical Activity Studies

Compounds synthesized from this compound derivatives are also studied for their antimicrobial and antiradical activities. These studies help in understanding the potential therapeutic uses of these compounds in treating various infections and diseases (Čižmáriková et al., 2020).

Transformation in Organic Synthesis

The compound also finds application in the transformation of certain organic molecules, contributing to the diversity of chemical synthesis methods and products (Mollet, D’hooghe, & de Kimpe, 2011).

Asymmetric Synthesis

This compound is used as a chiral intermediate in asymmetric synthesis, particularly in the production of antidepressant drugs. This showcases its role in developing chiral molecules with high enantioselectivity, crucial for pharmaceutical applications (Choi et al., 2010).

Mechanism of Action

The mechanism of action of “1-(4-Chloro-3-fluorophenyl)propan-1-ol” is not clearly documented in the literature. It’s important to note that the compound’s biological activity would depend on its interactions with biological targets, which are not currently known .

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of “1-(4-Chloro-3-fluorophenyl)propan-1-ol”. It’s important to handle the compound with appropriate safety measures .

Future Directions

The future directions for “1-(4-Chloro-3-fluorophenyl)propan-1-ol” are not clearly defined in the literature. The compound could potentially be investigated for various applications, depending on its biological activity and other properties .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXJMNMUMLYSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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